2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one
Description
2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a pyridine ring fused to a diazaspiro[4.4]nonan-3-one scaffold. This structure combines rigidity from the spirocyclic system with the electronic and hydrogen-bonding properties of the pyridinyl group, making it valuable in drug discovery. The compound’s unique architecture allows for interactions with biological targets such as enzymes and receptors, as evidenced by its structural analogs in therapeutic applications .
Properties
IUPAC Name |
2-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-7-12(4-6-13-8-12)9-15(11)10-3-1-2-5-14-10/h1-3,5,13H,4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIORMJKYYMBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, which can enhance the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce amines.
Scientific Research Applications
2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among spirocyclic diazaspiro compounds include:
Spiro ring size : Diazaspiro[4.4] vs. diazaspiro[4.5] systems.
Substituents : Aromatic (e.g., pyridinyl, fluorophenyl) or aliphatic (e.g., benzyl, piperidinyl) groups.
Functional groups : Ketones, secondary amines, or carboxylates.
Table 1: Structural and Functional Comparison
Observations :
- Spiro[4.5] analogs (e.g., 20b) may accommodate bulkier substituents, as seen in AChE inhibitors where methoxy and difluorobenzyl groups improve binding affinity .
- Pyridinyl substituents (in the target compound) could enhance solubility and π-π stacking compared to purely aromatic or aliphatic groups.
Biological Activity
2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1422134-73-3
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that this compound acts as a modulator of voltage-gated sodium channels, which play a crucial role in neuronal excitability and muscle contraction. The modulation of these channels can have therapeutic implications in various neurological disorders and pain management .
Antitumor Activity
A notable study highlighted the compound's potential as an antitumor agent. It was found to exhibit a dose-dependent antitumor effect in a xenograft mouse model with non-small cell lung cancer (NCI-H1373). The compound demonstrated high metabolic stability in liver microsomes, suggesting favorable pharmacokinetic properties for further development .
Inhibition of KRAS G12C
Recent findings have identified derivatives of diazaspiro compounds that effectively inhibit the KRAS G12C mutation, which is prevalent in various cancers. The binding affinity and selectivity of these compounds were enhanced through structural optimization, leading to promising candidates for cancer therapy .
Data Table: Biological Activities and Efficacy
Case Study 1: Antitumor Efficacy
In a study involving the administration of this compound to NCI-H1373 xenograft mice, the compound displayed significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Neurological Applications
The ability of this compound to modulate sodium channels has led researchers to investigate its effects on pain pathways. Preliminary results indicate that it may reduce pain responses in animal models, warranting further exploration into its analgesic properties.
Q & A
Q. What are the key synthetic routes for preparing 2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as diamines and cyclic ketones. A common method uses reductive amination: reacting a spirocyclic amine (e.g., 2,7-diazaspiro[4.4]nonan-1-one) with an aldehyde in tetrahydrofuran (THF) using sodium triacetoxyborohydride as a reducing agent. Temperature and catalyst selection are critical; for example, room-temperature reactions with 2.2 equivalents of the reducing agent yield derivatives like 7-(3-chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (71% yield after purification) . Optimizing stoichiometry and solvent polarity can mitigate side reactions like over-reduction or dimerization.
Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound?
- NMR : H and C NMR are essential for confirming the spirocyclic structure and substituent positions. For example, the tert-butyl group in analogs shows distinct singlet peaks at ~1.4 ppm in H NMR .
- HRMS (ESI) : Validates molecular weight and purity, with molecular ions often exhibiting low intensity (0.5–8%) in analogs .
- IR : Identifies carbonyl stretches (1650–1750 cm) and amine/amide vibrations .
Q. What are the primary structural features of this compound that influence its reactivity?
The spirocyclic framework introduces steric constraints, directing regioselectivity in reactions. The pyridine ring at position 2 enhances electron-deficient character, favoring nucleophilic substitutions at specific sites. The lactam group (3-one) participates in hydrogen bonding, affecting solubility and crystallization .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting enzyme inhibition?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like KRAS or osteoclast-activating enzymes. The pyridinyl and spirocyclic moieties form key interactions with hydrophobic pockets and catalytic residues. For example, derivatives with fluorophenyl groups showed enhanced osteoclast inhibition due to improved hydrophobic stacking .
Q. What experimental strategies resolve contradictions in bioactivity data across similar spirocyclic compounds?
- Dose-response assays : Validate potency variations (e.g., IC values) under standardized conditions.
- Metabolic stability testing : Differences in microsomal half-lives may explain divergent in vivo outcomes .
- Crystallography : SHELX-based refinement of ligand-target complexes (e.g., PDB entries) can clarify binding modes and steric clashes .
Q. How does the stereochemistry of substituents impact biological activity?
Enantiomers of tert-butyl-protected analogs (e.g., (S)-2-cyclopentyl-2-[(5S)-Boc-2,7-diazaspiro[4.4]nonan-7-yl]acetic acid) exhibit distinct pharmacokinetic profiles. Chiral HPLC separation and circular dichroism (CD) are critical for isolating active stereoisomers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Continuous flow reactors improve reproducibility by controlling exothermic reactions (e.g., cyclizations). Asymmetric catalysis with chiral ligands (e.g., BINAP) preserves stereochemistry, while in-line FTIR monitors intermediate formation .
Q. How can structure-activity relationship (SAR) studies guide the development of dual-action inhibitors?
Systematic substitution at the pyridinyl (position 2) and spirocyclic nitrogen (position 7) reveals trends:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity but may reduce solubility.
- Bulkier substituents (e.g., tert-butyl) improve metabolic stability but increase molecular weight .
Methodological Challenges
Q. What are the limitations of current crystallographic methods for analyzing spirocyclic compounds?
SHELX refinement struggles with low-resolution data (<1.5 Å) due to conformational flexibility in the spiro ring. Twinning and pseudo-symmetry in crystals require advanced algorithms (e.g., TwinRotMat) for accurate phase determination .
Q. How can researchers address discrepancies between computational predictions and experimental binding data?
Free-energy perturbation (FEP) calculations and molecular dynamics (MD) simulations account for solvent effects and protein flexibility, reducing false positives. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
